[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride
Description
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride (CAS: 142733-65-1) is a cyclobutane-derived compound featuring a cis-configuration of functional groups. Its molecular formula is C₆H₁₃ClNO, with a molecular weight of 153.63 g/mol. The compound contains both an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group on adjacent carbons of the strained cyclobutane ring. This structure is critical for its physicochemical properties, including polarity, hydrogen-bonding capacity, and reactivity. It is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic compounds such as pteridinones .
Key physicochemical
Properties
IUPAC Name |
[3-(aminomethyl)cyclobutyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-3-5-1-6(2-5)4-8;/h5-6,8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFPROAYXUBOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CO)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956385-46-8 | |
| Record name | Cyclobutanemethanol, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956385-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride involves several steps. One common synthetic route includes the following steps:
Cyclobutylation: The starting material, cyclobutene, undergoes a cyclobutylation reaction to form a cyclobutyl derivative.
Aminomethylation: The cyclobutyl derivative is then subjected to aminomethylation using formaldehyde and a suitable amine source to introduce the aminomethyl group.
Hydroxylation: The resulting compound is hydroxylated to introduce the hydroxyl group, forming [cis-3-(Aminomethyl)cyclobutyl]methanol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base form of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several cyclobutane- and cycloalkane-derived amines. Below is a detailed analysis of its closest analogs:
Table 1: Key Properties of [cis-3-(Aminomethyl)cyclobutyl]methanol Hydrochloride and Analogous Compounds
* Note: This compound is a positional isomer of the target molecule, differing in substituent arrangement.
Structural and Functional Comparisons
Cyclobutane vs. Cyclohexane Derivatives: The cyclobutane ring in the target compound introduces significant ring strain (~110 kJ/mol), enhancing reactivity compared to the more stable cyclohexane analogs (e.g., trans-4-Aminocyclohexyl methanol HCl). This strain facilitates nucleophilic reactions but may reduce thermal stability . Cis vs. Trans Configuration: The cis arrangement of functional groups in the target compound promotes intramolecular hydrogen bonding, increasing solubility in polar solvents compared to trans isomers .
Amino and Hydroxy Group Positioning: Compounds like 3-Oxabicyclo[3.1.0]hexan-6-amine HCl lack hydroxymethyl groups but feature a rigid oxabicyclo scaffold, making them suitable for constrained drug candidates . cis-3-Hydroxy-3-methylcyclobutylamine HCl (CAS 1523606-23-6) shares the cyclobutane core but replaces the aminomethyl group with a methyl group, altering hydrogen-bonding capacity and steric effects .
Reactivity in Synthesis: The target compound’s aminomethyl group acts as a nucleophile in reactions with electrophiles (e.g., chloro-pteridinones), as demonstrated in . In contrast, trans-4-Aminocyclohexyl methanol HCl shows slower reaction kinetics due to reduced ring strain and steric hindrance .
Biological Activity
[cis-3-(Aminomethyl)cyclobutyl]methanol hydrochloride is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for diverse biological interactions, making it a subject of interest for research into its potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1956385-46-8
- Molecular Formula : CHClN
- Molecular Weight : 145.62 g/mol
The compound features a cyclobutane ring with an aminomethyl group and a hydroxymethyl group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and engage in electrostatic interactions, influencing the binding affinity to these targets. The hydroxyl group further enhances its potential as a ligand due to its ability to participate in hydrogen bonding.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for conditions such as cancer and metabolic disorders.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 2.5 |
| Dipeptidyl Peptidase IV | Non-competitive | 1.8 |
| Carbonic Anhydrase II | Mixed | 5.0 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Neuroprotective Effects : A study explored the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated significant improvement in cognitive function and reduction in neuroinflammation markers.
- Anticancer Properties : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC values ranging from 0.5 to 2 µM.
Synthesis and Preparation Methods
The synthesis of this compound involves several key steps:
- Cyclobutylation : Starting from cyclobutene.
- Aminomethylation : Using formaldehyde and an amine source.
- Hydroxylation : Introducing the hydroxymethyl group.
- Hydrochloride Formation : Treating with hydrochloric acid.
Optimizations in industrial settings focus on enhancing yield and purity through large-scale reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
